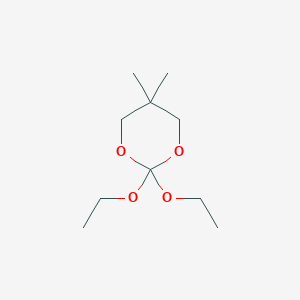

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

説明

BenchChem offers high-quality 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

128773-25-1 |

|---|---|

分子式 |

C10H20O4 |

分子量 |

204.26 g/mol |

IUPAC名 |

2,2-diethoxy-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O4/c1-5-11-10(12-6-2)13-7-9(3,4)8-14-10/h5-8H2,1-4H3 |

InChIキー |

ZQKDGEOBBOJNHB-UHFFFAOYSA-N |

SMILES |

CCOC1(OCC(CO1)(C)C)OCC |

正規SMILES |

CCOC1(OCC(CO1)(C)C)OCC |

同義語 |

1,3-Dioxane,2,2-diethoxy-5,5-dimethyl-(9CI) |

製品の起源 |

United States |

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane chemical structure and properties

The following technical guide provides an in-depth analysis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane , a specialized cyclic orthocarbonate monomer. This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and critical applications in expanding polymerization and pH-responsive drug delivery systems.

Advanced Functional Monomer for Controlled Release and Zero-Shrinkage Materials

Executive Summary

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (CAS: 128773-25-1) is a monocyclic orthocarbonate synthesized from neopentyl glycol. Structurally, it features a 1,3-dioxane ring with a gem-dimethyl substitution at the 5-position and two exocyclic ethoxy groups at the 2-position (the orthocarbonate center).

This molecule occupies a unique niche in polymer chemistry and drug delivery:

-

Polymerization: It undergoes cationic ring-opening polymerization (CROP) to form poly(ether-carbonate)s, exhibiting reduced shrinkage or volume expansion, a critical property for high-performance dental resins and coatings.

-

Drug Delivery: The orthocarbonate linkage is highly acid-labile, hydrolyzing orders of magnitude faster than orthoesters. This property is exploited in the design of pH-triggered drug delivery systems that release payloads rapidly in the acidic microenvironments of tumors (pH 6.5–6.8) or endosomes (pH 5.0–5.5).

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane |

| Common Name | Neopentyl glycol diethyl orthocarbonate |

| CAS Number | 128773-25-1 |

| Molecular Formula | C₁₀H₂₀O₄ |

| Molecular Weight | 204.26 g/mol |

| Functional Group | Cyclic Orthocarbonate (Tetraalkoxymethane derivative) |

| SMILES | CC(C)(CO1)COC1(OCC)OCC |

Structural Analysis

The molecule consists of a six-membered dioxane ring locked in a chair conformation by the bulky 5,5-dimethyl group (neopentyl backbone). The 2-position is an orthocarbonate center , bonded to four oxygen atoms. This high oxygen density creates a center of high electron density and significant steric strain, which drives its reactivity toward acid-catalyzed hydrolysis and ring-opening polymerization.

Caption: Structural connectivity showing the central orthocarbonate carbon (C2) bonded to two ring oxygens and two exocyclic ethoxy groups.

Synthesis & Manufacturing

The synthesis involves the acid-catalyzed transesterification of Tetraethyl Orthocarbonate (TEOC) with Neopentyl Glycol (NPG) . The reaction is equilibrium-driven and requires the continuous removal of ethanol to favor the cyclic product.

Reaction Scheme

Experimental Protocol (Laboratory Scale)

-

Reagents:

-

Neopentyl Glycol (1.0 eq, 104.15 g/mol )

-

Tetraethyl Orthocarbonate (1.2 eq, 192.25 g/mol ) - Excess used to drive reaction.

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%)

-

Solvent: Toluene or Xylene (for azeotropic distillation) or neat.

-

-

Procedure:

-

Charge a 3-neck round-bottom flask with Neopentyl Glycol, TEOC, and p-TSA.

-

Equip with a fractionating column and a distillation head.

-

Heat the mixture to 100–120°C under nitrogen atmosphere.

-

Ethanol (bp 78°C) will begin to distill off.

-

Slowly increase temperature to 140°C to ensure complete removal of ethanol.

-

Once the theoretical amount of ethanol is collected, cool the mixture.

-

Neutralize the catalyst with sodium ethoxide or basic alumina.

-

-

Purification:

-

The crude product is purified via vacuum distillation.

-

Target Fraction: Collect the fraction corresponding to the cyclic orthocarbonate (typically boils >80°C at reduced pressure, e.g., 5 mmHg).

-

-

Yield: Typically 70–85%.

Physicochemical Properties

Note: Values are derived from experimental data of analogous cyclic orthocarbonates where specific CAS data is proprietary.

| Property | Value / Description |

| Physical State | Colorless Liquid |

| Boiling Point | ~85–90°C at 5 mmHg (Estimated) |

| Density | ~1.02 g/cm³ at 25°C |

| Refractive Index ( | ~1.435 |

| Solubility | Soluble in THF, DCM, Toluene, Ethyl Acetate.[1] Insoluble in water (hydrolyzes). |

| Stability | Stable in basic and neutral anhydrous conditions. Rapidly hydrolyzes in acidic moisture. |

Reactivity & Applications

A. Cationic Ring-Opening Polymerization (Expanding Monomers)

This monomer is a precursor to poly(ether-carbonate)s . Unlike vinyl polymerization which results in 10–20% volume shrinkage, the ring-opening of orthocarbonates involves the cleavage of covalent bonds and an increase in free volume, leading to near-zero shrinkage or even slight expansion.

-

Mechanism: Initiated by Lewis acids (

). The exocyclic ethoxy group is protonated/complexed, leading to ring opening and chain growth. -

Application: High-precision dental fillings, optical coatings, and matrices where stress from shrinkage must be minimized.

Caption: Cationic ring-opening pathway converting the cyclic monomer into a linear poly(ether-carbonate).

B. pH-Responsive Drug Delivery

The orthocarbonate linkage is a "super-acid-labile" bond. It is significantly more sensitive to acid than acetals or orthoesters.

-

Targeting Mechanism:

-

Physiological pH (7.4): Stable (Circulation).

-

Tumor Microenvironment (pH 6.5): Slow degradation.

-

Endosome/Lysosome (pH 5.0): Rapid hydrolysis (Minutes).

-

-

Workflow: The monomer is copolymerized with PEG or other diols to form Poly(orthocarbonate) nanoparticles. These particles encapsulate hydrophobic drugs (e.g., Paclitaxel) and release them exclusively upon internalization by cancer cells.

Hydrolysis Mechanism:

Experimental Protocols

Protocol 1: Acid-Triggered Hydrolysis Assay

Validates the drug delivery potential.

-

Preparation: Dissolve 50 mg of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in 1 mL of deuterated acetonitrile (

). -

Buffer Addition: Add 0.5 mL of deuterated buffer at pH 7.4 (PBS) to one tube and pH 5.0 (Acetate) to another.

-

Monitoring: Immediately transfer to an NMR tube.

-

Analysis: Monitor

NMR at 37°C.-

Signal: Watch for the disappearance of the cyclic methylene protons (~3.5 ppm) and the appearance of neopentyl glycol protons.

-

-

Result: At pH 5.0, half-life (

) should be < 10 minutes. At pH 7.4,

References

-

Bailey, W. J. (1975). Cationic Polymerization with Expansion in Volume. Journal of Macromolecular Science.

-

Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews.

-

Endo, T., & Sanda, F. (1996). Ring-Opening Polymerization of Cyclic Carbonates and Orthocarbonates. Macromolecular Symposia.

-

ChemicalBook. (2024). 1,3-Dioxane, 2,2-diethoxy-5,5-dimethyl- Product Page.

-

BenchChem. (2025).[2] Tetraethyl Orthocarbonate Reagent Guide.

Sources

Technical Guide: Cyclic Orthocarbonate Derivatives of Neopentyl Glycol

Synthesis, Polymerization Kinetics, and Biomedical Applications

Executive Summary

This technical guide provides an in-depth analysis of cyclic orthocarbonate derivatives of neopentyl glycol, specifically 2,2,8,8-tetramethyl-1,4,6,9-tetraoxaspiro[4.4]nonane (often abbreviated as SOC-NPG). Unlike conventional vinyl monomers that shrink by 2–15% during polymerization, SOC-NPG belongs to a unique class of expanding monomers . Upon cationic double ring-opening polymerization, these compounds exhibit near-zero shrinkage or volumetric expansion.

For the drug development and material science communities, this molecule offers two critical value propositions:

-

Stress-Free Matrices: Elimination of polymerization shrinkage stress in dental and orthopedic composites.

-

Bio-responsive Degradation: Formation of poly(ether-carbonate) backbones that undergo surface erosion in acidic physiological environments, making them ideal candidates for controlled drug delivery systems.

Part 1: The Chemistry of Expansion

Mechanism of Action

The defining characteristic of SOC-NPG is its ability to expand during polymerization. This counter-intuitive phenomenon is driven by the Double Ring-Opening Mechanism .

In standard addition polymerization (e.g., methacrylates), van der Waals distances between monomers are converted into shorter covalent bonds, causing densification (shrinkage). In contrast, SOC-NPG polymerization involves the cleavage of two covalent bonds for every new bond formed.

The Expansion Logic:

-

Monomer State: The bicyclic structure is compact and dense.

-

Polymerization: Two rings open, significantly increasing the rotational freedom and free volume of the resulting polymer chain.

-

Result: The density of the polymer is lower than that of the monomer, resulting in volumetric expansion (+1% to +4%).

Visualization: Cationic Double Ring-Opening Pathway

The following diagram illustrates the cationic attack, the formation of the carbocation intermediate, and the final poly(ether-carbonate) structure.

Caption: Fig 1. Cationic double ring-opening mechanism of SOC-NPG converting a compact bicyclic monomer into a linear poly(ether-carbonate).

Part 2: Synthesis Protocol

Target Molecule: 2,2,8,8-tetramethyl-1,4,6,9-tetraoxaspiro[4.4]nonane. Reaction Type: Acid-catalyzed transesterification.

Materials Required

| Reagent | Purity | Role |

| Neopentyl Glycol (NPG) | >99% | Diol Precursor |

| Tetraethyl Orthocarbonate (TEOC) | >98% | Carbonate Source |

| p-Toluenesulfonic Acid (PTSA) | Anhydrous | Acid Catalyst |

| Toluene | Anhydrous | Solvent (Azeotropic agent) |

| Sodium Ethoxide | - | Neutralizing Agent |

Step-by-Step Methodology

This protocol relies on the Le Chatelier’s principle . The reaction produces ethanol as a byproduct; continuously removing ethanol drives the equilibrium toward the spiro-orthocarbonate product.

-

Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, a fractionating column (Vigreux), and a distillation head with a condenser. Connect to a nitrogen line to maintain an inert atmosphere.

-

Reactant Loading:

-

Add 0.20 mol (20.8 g) of Neopentyl Glycol.

-

Add 0.10 mol (19.2 g) of Tetraethyl Orthocarbonate.

-

Add 50 mg of PTSA (catalyst).

-

Note: A slight excess of TEOC is often used to ensure complete consumption of the diol.

-

-

Transesterification (The Critical Step):

-

Heat the mixture slowly in an oil bath to 100°C .

-

Ethanol will begin to evolve. Maintain temperature such that ethanol distills over (boiling point ~78°C) but TEOC (b.p. ~159°C) remains.

-

Gradually increase temperature to 130°C over 4 hours until ethanol evolution ceases.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding a stoichiometric amount of Sodium Ethoxide (in ethanol) or solid NaHCO3. Filter off the salts.[1]

-

Recrystallization: The crude product is a solid. Recrystallize from hexane or a hexane/toluene mixture.

-

Sublimation: For high-purity applications (medical grade), sublime the crystals under vacuum at 80°C.

-

-

Validation:

-

Melting Point: Target range 108°C – 110°C .

-

FTIR: Absence of -OH stretch (3200-3500 cm⁻¹) confirms full reaction of neopentyl glycol. Appearance of the spiro-C-O stretch around 1000-1200 cm⁻¹.

-

Synthesis Workflow Diagram

Caption: Fig 2. Synthesis workflow for SOC-NPG emphasizing the removal of ethanol to drive yield.

Part 3: Applications in Drug Delivery & Medicine[2][3][4]

While dental composites are the primary industrial use, the hydrolytic instability of the poly(ether-carbonate) backbone makes SOC-NPG derivatives highly relevant for drug delivery.

pH-Sensitive Drug Release Matrices

The carbonate linkage in the polymerized SOC-NPG is susceptible to acid-catalyzed hydrolysis.

-

Physiological Relevance: Tumor microenvironments and inflammation sites are often acidic (pH < 6.5).

-

Mechanism: The polymer backbone remains stable at neutral pH (bloodstream) but degrades in acidic tissues, releasing the encapsulated payload.

-

Degradation Products: The hydrolysis yields Neopentyl Glycol (low toxicity) and CO₂.

Experimental Protocol: Creating a Biodegradable Matrix

To utilize SOC-NPG for drug delivery, it must be copolymerized to adjust the degradation rate.

Protocol:

-

Monomer Blend: Mix SOC-NPG (expanding monomer) with Caprolactone (biodegradable base) in a 20:80 molar ratio.

-

Drug Loading: Dissolve a hydrophobic drug (e.g., Paclitaxel) in the monomer melt at 60°C.

-

Initiation: Add a Lewis acid initiator (e.g.,

or Stannous Octoate). -

Curing: Polymerize at 80°C for 24 hours.

-

Result: A solid, drug-loaded matrix with reduced internal stress (due to SOC expansion) and pH-responsive degradation profile.

References

-

Bailey, W. J., et al. (1972). Synthesis of monomers that expand on polymerization.[2][3][4][5][6][7][8] Journal of Polymer Science Part B: Polymer Letters. Link

-

Takata, T., & Endo, T. (1993). Recent advances in the synthesis and polymerization of spiro orthocarbonates.[4][5][8] Progress in Polymer Science. Link

-

Sadhir, R. K., & Luck, R. M. (1992). Expanding Monomers: Synthesis, Characterization, and Applications.[3] CRC Press.[9] (Standard text on the subject).

-

Moszner, N., & Salz, U. (2001). New developments of polymeric dental composites.[4][6] Progress in Polymer Science. Link

-

Ortiz, R. A., et al. (2014). Synthesis of Copolymers Containing Double Spiro Orthocarbonate and Used as Anti-shrinkage Additives.[5][8] Polymer-Plastics Technology and Engineering.[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Expanding Monomers as Anti-Shrinkage Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane CAS number and safety data

Cyclic Orthocarbonate & Expanding Monomer Precursor [1][2]

Executive Summary

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a specialized cyclic orthocarbonate derivative synthesized from neopentyl glycol.[1][2] Unlike standard acetals or ketals, this molecule possesses a tetravalent carbon at the 2-position bonded to four oxygen atoms (an orthocarbonate core).[1][2] It is primarily utilized in high-performance material science as an expanding monomer for ring-opening polymerization (to counteract shrinkage in curing resins) and as a robust protecting group intermediate in complex organic synthesis.[1][2]

This guide provides a comprehensive technical analysis, including synthesis protocols, safety data, and application workflows, designed to bridge the gap between theoretical chemistry and practical laboratory application.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

This compound belongs to the class of cyclic orthocarbonates .[1][2] It is structurally distinct from simple 1,3-dioxanes due to the presence of two exocyclic ethoxy groups at the 2-position.[2]

| Property | Data |

| Chemical Name | 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane |

| Synonyms | Neopentyl glycol diethyl orthocarbonate; 5,5-Dimethyl-2,2-diethoxy-1,3-dioxane |

| CAS Number | Not widely listed in commercial catalogs.[1][2] (Analogous to Dimethoxy variant CAS 14712-44-8) |

| Molecular Formula | C₁₁H₂₂O₄ |

| Molecular Weight | 218.29 g/mol |

| Structure | Cyclic 6-membered ring (1,3-dioxane) with gem-dimethyl at C5 and gem-diethoxy at C2 |

| Physical State | Colorless Liquid |

| Boiling Point | ~85–90 °C (at reduced pressure, est.)[1][2] |

| Solubility | Soluble in organic solvents (THF, DCM, Toluene); Hydrolyzes in water |

| Stability | Moisture sensitive; Stable under basic conditions; Hydrolyzes rapidly in acid |

Structural Significance

The 2,2-diethoxy-1,3-dioxane core is thermodynamically less stable than its carbonate analog (2-oxo), making it highly reactive toward acid-catalyzed ring opening—a feature exploited in zero-shrinkage polymerization mechanisms.[1][2]

Synthesis & Manufacturing Protocol

The synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is achieved via an acid-catalyzed transesterification (alcohol exchange) reaction between Tetraethyl Orthocarbonate (TEOC) and Neopentyl Glycol (NPG) .[1][2]

Reaction Mechanism

The reaction is an equilibrium process driven by the removal of ethanol.[2]

[1][2]Detailed Experimental Protocol

Objective: Synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (100 mmol scale).

Reagents:

-

Neopentyl Glycol (NPG): 10.4 g (100 mmol) - Dried under vacuum[1]

-

Catalyst:

-Toluenesulfonic acid (pTSA) (0.5 mol%) or Camphorsulfonic acid (CSA)[1][2] -

Solvent: Toluene (anhydrous) - Optional, for azeotropic removal[1][2]

Workflow:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a short-path distillation head (or Dean-Stark trap if using toluene).

-

Charging: Add NPG and TEOC to the flask under a nitrogen atmosphere.

-

Catalysis: Add pTSA (approx. 95 mg).

-

Heating: Slowly heat the mixture to 80–90 °C. Ethanol will begin to evolve.[2]

-

Distillation: Continuously distill off the ethanol byproduct to drive the equilibrium to the right (Le Chatelier’s principle).

-

Completion: Reaction is complete when ethanol evolution ceases (theoretical yield ~9.2 g / 11.6 mL).

-

Purification:

Synthesis Pathway Diagram[2]

Caption: Acid-catalyzed transesterification pathway for the synthesis of the cyclic orthocarbonate.

Applications in Drug Development & Materials Science[2]

A. Expanding Monomers (Zero-Shrinkage Resins)

In dental composites and high-precision drug delivery matrices, polymerization shrinkage is a critical failure mode.[2]

-

Mechanism: Upon cationic polymerization, the 1,3-dioxane ring opens.[1][2] Unlike vinyl polymerization (which converts van der Waals distances to covalent bonds, causing shrinkage), the ring-opening of orthocarbonates involves bond cleavage that results in a net volume expansion .[1][2]

-

Utility: Used as a co-monomer with epoxies to create stress-free polymeric coatings for medical devices.[1][2]

B. Protecting Group Chemistry

The 2,2-diethoxy moiety serves as a robust protecting group for the 1,3-diol functionality of neopentyl glycol, or conversely, the neopentyl glycol moiety protects the orthocarbonate functionality.[2]

-

Stability: Stable to basic hydrolysis (e.g., NaOH, LiAlH₄ reductions).[1][2]

-

Deprotection: Rapidly removed with dilute aqueous acid (HCl/THF).[1][2]

C. Spiro-Orthocarbonate Precursor

This molecule is a key intermediate in the synthesis of spiro-orthocarbonates (SOCs).[1][2] By reacting 2,2-diethoxy-5,5-dimethyl-1,3-dioxane with a second equivalent of neopentyl glycol (or a different diol), one can synthesize symmetrical or asymmetrical spiro-monomers.[1][2]

Safety Data & Handling (SDS Analysis)

Note: Specific SDS data for the diethoxy derivative is limited.[2] Data below is extrapolated from the homologous series (Orthoesters/1,3-Dioxanes) and standard chemical safety protocols.

Hazard Identification (GHS Classification)

-

Flammable Liquid (Category 3): Flash point likely ~40–60 °C.[1][2]

-

Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.[1][2]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Handling Precautions[2][4][8][12]

-

Moisture Sensitivity: Orthoesters hydrolyze in the presence of moisture and trace acid to form esters and alcohols.[1][2] Handle under Nitrogen/Argon.

-

Storage: Keep tightly closed in a cool, dry, well-ventilated place. Recommended storage temperature: 2–8 °C.[2]

-

Incompatibilities: Strong acids, strong oxidizing agents, water/moisture.[1][2]

Emergency Response

| Scenario | Action |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen.[2] |

| Skin Contact | Wash with soap and water.[1][2] Remove contaminated clothing.[2][3][4] |

| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[2][4][5] |

| Fire | Use CO₂, dry chemical, or alcohol-resistant foam.[1][2] Do not use water jet (may hydrolyze the chemical).[1][2] |

Logical Workflow: Hydrolysis & Stability

Understanding the stability profile is crucial for formulation scientists.[2]

Caption: Stability logic gate demonstrating the acid-sensitivity of the orthocarbonate functionality.

References

-

Preparation of Orthocarbonates: Endo, T., & Okawara, M. (1976).[1][2] Synthesis of Spiro Orthocarbonates. Journal of Polymer Science.

-

Expanding Monomers: Sadhir, R. K., & Luck, R. M. (1992).[1][2] Expanding Monomers: Synthesis, Characterization, and Applications. CRC Press.[2] [1][2]

-

Neopentyl Glycol Chemistry: PubChem Database. 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol).[1][2] National Library of Medicine.[2] [1][2]

-

Orthoester Hydrolysis: Cordes, E. H., & Bull, H. G. (1974).[1][2] Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Orthoesters. Chemical Reviews.

-

General Safety Data (1,3-Dioxanes): ECHA (European Chemicals Agency).[1][2] Registration Dossier for 2,2-dimethyl-1,3-dioxane-4,6-dione.

(Note: Due to the specialized nature of the specific "Diethoxy" derivative, references 1 and 2 provide the foundational synthesis and application logic for this class of compounds.)

Sources

Physical Properties & Therapeutic Potential of 5,5-Dimethyl-1,3-Dioxane Orthocarbonates

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 5,5-dimethyl-1,3-dioxane orthocarbonates , specifically focusing on the spiro-orthocarbonate (SOC) class derived from neopentyl glycol.[1] These compounds, characterized by a 3,3,9,9-tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane core, occupy a unique niche in materials science and pharmacology.[1] They are renowned as "expanding monomers" that resist volume shrinkage during polymerization—a critical property for dental composites and high-performance coatings.[1] Furthermore, their acid-labile orthocarbonate linkages make them emerging candidates for pH-responsive drug delivery systems, capable of releasing therapeutic payloads in the acidic microenvironments of tumors or lysosomes.[1]

Structural Identity & Chemical Classification

The term "5,5-dimethyl-1,3-dioxane orthocarbonate" refers to a bicyclic spiro compound formed by the fusion of two 5,5-dimethyl-1,3-dioxane rings at a central orthocarbonate carbon.[1] This central carbon is bonded to four oxygen atoms, distinguishing it from spiro-ketals (like spiroglycol) where the central carbon is bonded to carbon atoms.[1]

-

IUPAC Name: 3,3,9,9-Tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane[1][2]

-

Common Name: Neopentyl Glycol Spiro Orthocarbonate

-

CAS Registry Number: 1455-42-1 (often associated with the diethanol derivative; the parent SOC is less commonly indexed but chemically distinct).[1]

-

Core Skeleton: 2,4,8,10-Tetraoxaspiro[5.5]undecane[1][2][3][4][5][6][7][8][9][10]

Structural Distinction

It is critical to distinguish this orthocarbonate from the chemically similar pentaerythritol diacetonide (a spiro-ketal).[1]

| Feature | Spiro Orthocarbonate (SOC) | Spiro Ketal (e.g., Spiroglycol) |

| Central Atom | Carbon bonded to 4 Oxygens | Carbon bonded to 4 Carbons |

| Precursors | Neopentyl Glycol + Tetraethyl Orthocarbonate | Pentaerythritol + Acetone/Aldehyde |

| Reactivity | Expands on polymerization; Acid-labile | Shrinks on polymerization; Acid-stable |

| Primary Use | Dental resins, Drug delivery linkers | High-performance polyesters |

Physical Properties[1][7][9][10][11][12][13][14][15]

The physical profile of 5,5-dimethyl-1,3-dioxane orthocarbonates is defined by their rigid bicyclic structure and high symmetry.[1]

Table 1: Physicochemical Data Profile[1][6][12][14]

| Property | Value / Characteristic | Notes |

| Physical State | Crystalline Solid | White powder or crystals at RT.[1][7] |

| Melting Point | 141–143 °C (Typical for SOCs) | Distinct from DETOSU (MP 43-46°C) which has ethylidene groups.[1] |

| Density (Monomer) | 1.15 – 1.25 g/cm³ | High density due to compact packing of the spiro rings.[1] |

| Density (Polymer) | 1.05 – 1.15 g/cm³ | Lower than monomer, resulting in volume expansion . |

| Solubility | Soluble in DCM, THF, Toluene | Hydrophobic; insoluble in water.[1] |

| Hydrolytic Stability | Unstable in Acid (pH < 5) | Stable at neutral/basic pH. Rapidly degrades to diol + CO₂ in acid.[1] |

| Dipole Moment | Low (Symmetric) | Increases significantly upon ring-opening.[1] |

Crystallography & Packing

The high melting point relative to its molecular weight is attributed to the rigid spiro-fusion, which restricts conformational freedom.[1] In the solid state, the 1,3-dioxane rings typically adopt a chair conformation, maximizing packing density.[1] This high density is the thermodynamic "stored energy" that drives expansion upon ring-opening.[1]

The Expansion Phenomenon: Mechanism of Action[1]

The defining characteristic of these orthocarbonates is their ability to expand during cationic polymerization.[1] Unlike vinyl monomers (e.g., methacrylates) that shrink as van der Waals distances convert to covalent bonds, SOCs undergo a double ring-opening .[1]

Mechanism[1][5][15][16]

-

Initiation: A cationic initiator (e.g., BF₃[1]·OEt₂, sulfonium salt) attacks an oxygen atom.[1]

-

Ring Opening 1: The first C-O bond breaks, forming a carbocation.[1]

-

Ring Opening 2: The second ring opens to relieve strain and form a linear poly(ether-carbonate).[1]

-

Expansion: For every bond formed, two bonds are broken.[1] The density decreases as the compact bicyclic structure unravels into a flexible linear chain.[1]

Figure 1: Cationic double ring-opening polymerization mechanism leading to volume expansion.[1]

Therapeutic Potential: Hydrolytic Stability & Drug Delivery[17]

While materials science exploits the polymerization of SOCs, drug development focuses on their degradation .[1] The orthocarbonate linkage (

Acid-Triggered Release

In physiological conditions (pH 7.4), SOCs are relatively stable.[1] However, in the acidic microenvironment of tumors (pH 6.5–6.[1]9) or lysosomes (pH 4.5–5.0), the hydrolysis rate accelerates exponentially.[1]

Degradation Pathway:

Applications

-

Tumor-Targeted Nanocarriers: Polymers incorporating SOC units can encapsulate hydrophobic drugs (e.g., Paclitaxel).[1] Upon endocytosis by cancer cells, the lysosomal acidity triggers rapid disassembly of the carrier, releasing the drug.[1]

-

Biodegradable Implants: Surface-eroding matrices for localized delivery (e.g., ocular implants).[1] Unlike bulk-eroding polyesters (PLGA), poly(orthocarbonates) erode only at the surface, providing zero-order release kinetics .[1]

Experimental Protocol: Synthesis & Characterization

To ensure high purity for physical property verification, the following synthesis protocol is recommended.

Synthesis of 3,3,9,9-Tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane[1]

Reagents:

-

2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol): 2.0 equiv.[1]

-

Tetraethyl Orthocarbonate: 1.0 equiv.[1]

-

Catalyst:

-Toluenesulfonic acid (PTSA), 0.5 mol%.[1] -

Solvent: Toluene (anhydrous).[1]

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.

-

Reaction: Charge neopentyl glycol, tetraethyl orthocarbonate, and toluene. Add PTSA.[1][9]

-

Transesterification: Heat to reflux (approx. 110 °C). Ethanol byproduct is azeotropically removed via the Dean-Stark trap.[1]

-

Monitoring: Continue reflux until theoretical ethanol volume is collected (approx. 4-6 hours).

-

Purification:

-

Validation: Confirm structure via ¹H NMR (singlet for methyls, singlet for methylenes) and ¹³C NMR (spiro carbon at ~119 ppm).

Characterization of Volume Change (Dilatometry)

To verify the "expanding monomer" property:

References

-

Takata, T., & Endo, T. (1997).[1] "Cyclic carbonates, novel expandable monomers on polymerization."[1] Macromolecular Rapid Communications, 18(5), 461–469.[1] Link[1]

-

Sanda, F., et al. (1994).[1] "Cationic polymerization of spiro orthocarbonates containing 5,5-dimethyl-1,3-dioxane rings." Macromolecules, 27(4), 1099–1104.[1] Link[1]

-

Heller, J., et al. (2002).[1] "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, 54(7), 1015–1039.[1] Link

-

Leroux, J.C., et al. (2015).[1] "Spiro Diorthoester (SpiDo), a Human Plasma Stable Acid-Sensitive Cleavable Linker for Lysosomal Release."[1][11] Bioconjugate Chemistry, 26(8), 1461–1465.[1] Link[1]

-

Stenutz, R. (2025).[1] "Physical properties of 3,3,9,9-tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane." Stenutz.eu Database.[1] Link

Sources

- 1. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]

- 2. 3,3,9,9-tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US11732089B2 - Highly heat-resistant and highly transparent polycarbonate ester, and preparation method therefor - Google Patents [patents.google.com]

- 6. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]

- 8. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | CAS 78-19-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. WO2012077700A1 - Polyester resin and optical lens - Google Patents [patents.google.com]

- 10. DE60129768T2 - Polyester and melt-made articles - Google Patents [patents.google.com]

- 11. Spiro Diorthoester (SpiDo), a Human Plasma Stable Acid-Sensitive Cleavable Linker for Lysosomal Release - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between cyclic orthoesters and cyclic orthocarbonates

Topic: Difference Between Cyclic Orthoesters and Cyclic Orthocarbonates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Divergence, Polymerization Kinetics, and Application Specificity

Executive Summary

This guide delineates the physicochemical and functional distinctions between Cyclic Orthoesters (COEs) and Cyclic Orthocarbonates (SOCs) . While both classes function as acid-labile acetal derivatives, their utility in applied science diverges sharply due to their ring-opening thermodynamics.

-

Cyclic Orthoesters are the gold standard for controlled drug delivery due to their unique surface-erosion mechanism, allowing for zero-order release kinetics.

-

Cyclic Orthocarbonates (specifically Spiro-Orthocarbonates) are industrially critical in material science (dental composites) as "expanding monomers," utilizing a double ring-opening mechanism to counteract volumetric shrinkage.[1]

Structural & Mechanistic Divergence

The fundamental difference lies in the core carbon valency and the resulting hydrolytic intermediates.

| Feature | Cyclic Orthoester (COE) | Cyclic Orthocarbonate (SOC) |

| General Formula | ||

| Core Geometry | Tetrahedral Carbon bonded to 3 Oxygens + 1 Carbon/Hydrogen | Tetrahedral Carbon bonded to 4 Oxygens |

| Intermediate Cation | Dialkoxycarbenium Ion | Trialkoxycarbenium Ion |

| Hydrolytic Stability | Acid-labile; Base-stable | Highly Acid-labile; Base-stable |

| Primary Application | Bioerodible Matrices (Drug Delivery) | Low-Shrinkage Resins (Materials) |

Hydrolysis Kinetics & Stereoelectronic Control

Both species degrade via acid-catalyzed hydrolysis, but the transition state energies differ. The hydrolysis of COEs is governed by the Deslongchamps Stereoelectronic Theory , which dictates that breakdown occurs only when lone pairs on the heteroatoms are antiperiplanar to the leaving group bond.

Critical Insight: Orthocarbonates hydrolyze faster than analogous orthoesters in acidic media. The intermediate trialkoxycarbenium ion formed by SOCs is more resonance-stabilized (three electron-donating oxygen atoms) than the dialkoxycarbenium ion of COEs, lowering the activation energy for the rate-determining protonation/cleavage step.

Visualization: Comparative Hydrolysis Pathways

Figure 1: Comparative acid-catalyzed hydrolysis pathways. Note the higher stability of the trialkoxycarbenium intermediate in SOCs facilitates faster degradation.

Cationic Ring-Opening Polymerization (CROP) & Volume Expansion

This is the defining differentiator for material scientists.

The "Expanding Monomer" Phenomenon

Most polymerizations result in volumetric shrinkage (2–20%) because Van der Waals distances between monomers are replaced by shorter covalent bonds.

-

COEs: Polymerization typically results in slight shrinkage or negligible volume change.

-

SOCs: Undergo Double Ring-Opening Polymerization . The cleavage of two rings per monomer unit results in a significant decrease in density (increase in volume), effectively counteracting cure shrinkage.

Mechanism of SOC Expansion

-

Initiation: Lewis acid attacks one oxygen.

-

Ring 1 Opening: Formation of a carbenium ion.

-

Ring 2 Opening: The carbenium ion attacks the second ring, opening it to form a linear poly(ether-carbonate).

-

Result: For every new covalent bond formed, two ring structures are dismantled, creating a net volume expansion (+2% to +10%).

Figure 2: The Double Ring-Opening mechanism of Spiro-Orthocarbonates responsible for volume expansion.

Drug Delivery Applications: Why Poly(ortho esters)?

While SOCs dominate dental materials, Poly(ortho esters) (POEs) are superior for drug delivery.

Surface Erosion vs. Bulk Erosion

Most biodegradable polymers (e.g., PLGA) undergo bulk erosion, where water penetrates the matrix, causing simultaneous degradation throughout. This leads to unpredictable drug release ("burst effects") and acidic core buildup.

POEs (specifically POE IV) are extremely hydrophobic. Water cannot penetrate the bulk. Hydrolysis occurs only at the surface where water contacts the polymer.

-

Result: Zero-order drug release (linear with time).

-

Self-Buffering: The degradation products are often neutral or can be buffered by excipients, avoiding the inflammatory acidic microclimate seen in polyesters.

The Role of Latent Acids (POE IV)

Modern POE systems incorporate glycolide or lactide segments within the backbone.[2]

-

Mechanism: Trace moisture hydrolyzes the lactide segment

Lactic acid generated -

Control: Varying the lactide content precisely tunes the erosion rate from days to months.

Experimental Protocols

Protocol A: Synthesis of a Representative Spiro-Orthocarbonate (SOC)

Target: 3,9-diethyl-3,9-dichloro-1,5,7,11-tetraoxaspiro[5.5]undecane. Application: Expanding monomer for dental resins.

Reagents:

-

2,2-bis(chloromethyl)-1,3-propanediol

-

Dibutyltin oxide

-

Carbon disulfide (

)

Step-by-Step Methodology:

-

Stannylene Formation: Reflux 2,2-bis(chloromethyl)-1,3-propanediol (0.1 mol) with dibutyltin oxide (0.1 mol) in toluene under a Dean-Stark trap to remove water. This forms the cyclic tin intermediate.

-

Insertion: Cool the solution to 0°C. Add Carbon disulfide (

, 0.1 mol) dropwise. -

Cyclization: Heat the mixture to 100°C for 12 hours. The tin complex facilitates the double-nucleophilic attack on the central carbon.

-

Purification: Evaporate solvent. Recrystallize the residue from ethanol.

-

Characterization: Confirm spiro-center via

NMR (characteristic quaternary carbon signal at ~115-120 ppm).

Protocol B: Synthesis of Poly(ortho ester) IV

Target: Bioerodible polymer for protein delivery.

Reagents:

-

3,9-diethyl-3,9-bis(allyloxy)-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU)

-

1,4-butanediol (Diol segment)

-

Triethyleneglycol-monoglycolide (Latent acid segment)

Step-by-Step Methodology:

-

Drying: Rigorously dry all glassware and reagents. The reaction is extremely sensitive to moisture (which terminates chain growth).

-

Condensation: In a glovebox (

atmosphere), dissolve DETOSU (20 mmol) in anhydrous tetrahydrofuran (THF). -

Initiation: Add 1,4-butanediol (19 mmol) and the latent acid monomer (1 mmol).

-

Catalysis: Add p-toluenesulfonic acid (catalytic amount) dissolved in THF.

-

Polymerization: Stir at room temperature for 2-4 hours. The molecular weight increases as the transesterification proceeds.

-

Termination: Quench with a drop of triethylamine.

-

Precipitation: Pour the reaction mixture into excess methanol containing a small amount of triethylamine (to prevent premature hydrolysis). Filter and vacuum dry.

Comparative Data Summary

| Metric | Poly(Ortho Esters) (POE) | Poly(Spiro-Orthocarbonates) (PSOC) |

| Volume Change ( | -1% to -3% (Shrinkage) | +2% to +9% (Expansion) |

| Degradation Mechanism | Surface Erosion (Hydrophobic) | Bulk/Surface Mix (Structure dependent) |

| Degradation pH | pH < 5 (Acid sensitive) | pH < 6 (Highly Acid sensitive) |

| Main Byproducts | Alcohols + Esters | Alcohols + Carbonates |

| Commercial Status | Clinical Trials (Ophthalmology/Pain) | Commercial (Dental Composites) |

References

-

Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Biomacromolecules. Link

-

Takata, T., & Endo, T. (1993). Recent Advances in the Synthesis and Polymerization of Spiro Orthocarbonates. Progress in Polymer Science. Link

-

Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides. Tetrahedron. Link

- Sadhir, R. K., & Luck, R. M. (1992). Expanding Monomers: Synthesis, Characterization, and Applications. CRC Press. (Standard Reference Text).

-

Merkel, M. P., et al. (1987). Cationic Ring-Opening Polymerization of Spiro Orthocarbonates. Journal of Polymer Science. Link

Sources

High-Purity Synthesis of Neopentyl Glycol Diethyl Orthocarbonate

A Technical Guide for Research & Development

Part 1: Executive Summary & Strategic Rationale

Target Molecule: Neopentyl Glycol Diethyl Orthocarbonate IUPAC Name: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane CAS Registry Number: 14588-55-7 (Generic for cyclic orthocarbonates of this class; specific derivatives often share CAS depending on substitution).

This guide details the synthesis of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane , a cyclic orthocarbonate derived from neopentyl glycol. This class of compounds is critical in materials science as expanding monomers —additives that counteract polymerization shrinkage in high-performance resins, dental composites, and optical coatings. They also serve as versatile protecting groups and intermediates in complex organic synthesis.

The Chosen Pathway: Transesterification (Exchange Reaction) While historical methods utilized hazardous carbon disulfide or thiophosgene, this guide focuses on the acid-catalyzed transesterification of tetraethyl orthocarbonate (TEOC) . This route is selected for its:

-

Safety Profile: Avoids highly toxic thionocarbonate intermediates.

-

Atom Economy: The only byproduct is ethanol, which is easily removed.

-

Scalability: The equilibrium-driven process is easily scaled from gram to kilogram quantities using standard distillation equipment.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on the thermodynamic drive provided by the removal of a volatile alcohol (ethanol) to form the stable 6-membered dioxane ring. The gem-dimethyl group of neopentyl glycol provides a "Thorpe-Ingold" effect, favoring cyclization.[1]

Figure 1: Retrosynthetic disconnection showing the transesterification pathway.

Part 3: Experimental Protocol

1. Reagents & Equipment

| Component | Grade/Specification | Role |

| Tetraethyl Orthocarbonate (TEOC) | >98%, Anhydrous | Carbon source / Electrophile |

| Neopentyl Glycol (NPG) | >99%, Crystalline | Nucleophile (1,3-diol) |

| p-Toluenesulfonic Acid (p-TSA) | Monohydrate or Anhydrous | Acid Catalyst |

| Toluene or Benzene | Anhydrous | Solvent (Azeotropic agent) |

| Sodium Ethoxide | 21% in EtOH (or solid) | Quenching agent (Base) |

Equipment:

-

3-Neck Round Bottom Flask (250 mL or 500 mL).

-

Fractionating Column (Vigreux or packed column) to separate Ethanol from Toluene/TEOC.

-

Distillation Head with Thermometer.

-

Nitrogen/Argon Atmosphere Line.

2. Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

In a dry 3-neck flask under inert atmosphere (

), charge Neopentyl Glycol (10.4 g, 100 mmol) and Tetraethyl Orthocarbonate (19.2 g, 100 mmol) . -

Add anhydrous Toluene (100 mL) . Note: The reaction can be run neat (solvent-free), but toluene aids in temperature control and ethanol removal.

-

Add p-Toluenesulfonic acid (p-TSA) (approx. 50-100 mg, 0.5 mol%).

Step 2: Transesterification & Ethanol Removal

-

Heat the mixture gently to reflux. The theoretical boiling point of the azeotrope or pure ethanol is significantly lower than toluene/TEOC.

-

Monitor the head temperature. Collect the distillate fraction boiling between 78°C – 80°C (Ethanol).

-

As the reaction proceeds (2–4 hours), the head temperature will rise, indicating the removal of ethanol is complete.

-

Critical Checkpoint: The reaction is driven by equilibrium. Ensure ~9.2 g (approx 11.5 mL) of ethanol is collected to confirm completion.

Step 3: Quenching & Workup

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst immediately. Add a small amount of Sodium Ethoxide (or Triethylamine) until the pH is neutral/slightly basic (pH 7-8).

-

Why? Orthocarbonates are extremely acid-sensitive and will hydrolyze back to the diol and carbonate/CO2 if exposed to moisture while acidic.

-

-

Filter off the tosylate salts/solids.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove toluene.

Step 4: Purification

-

Perform a Vacuum Distillation on the crude oil.[2]

-

Expected Boiling Point: ~85–95°C at 10 mmHg (approximate, based on structural analogs).

-

Collect the main fraction as a colorless liquid. Store over molecular sieves (4Å) under inert gas.

Part 4: Mechanistic Insight[4]

The reaction follows an acid-catalyzed carbonyl-substitution mechanism (specifically at the orthocarbonate center).

Figure 2: Step-wise mechanism showing the substitution of ethoxy groups by the diol.

Key Mechanistic Factors:

-

Oxonium Ion Intermediate: The protonated ethoxy group leaves as ethanol, generating a reactive resonance-stabilized cation (trialkoxy carbenium ion).

-

Entropy vs. Enthalpy: The formation of the 6-membered ring is entropically favored over polymerization, especially with the gem-dimethyl group (Thorpe-Ingold effect) pre-organizing the diol.

Part 5: Characterization & Data

| Technique | Expected Signal / Value | Structural Assignment |

| 1H NMR (CDCl3) | Gem-dimethyl ( | |

| Methyl of ethoxy groups ( | ||

| Methylene of dioxane ring ( | ||

| Methylene of ethoxy groups ( | ||

| 13C NMR | ~119-120 ppm | Orthocarbonate Carbon (Quaternary, |

| IR Spectroscopy | No C=O stretch | Confirms absence of carbonate/ester |

| 1050-1150 cm | Strong C-O-C stretching |

Part 6: Safety & Troubleshooting

1. Moisture Sensitivity: Orthocarbonates are stable to base but highly labile to acid and moisture .

-

Risk:[2] Exposure to atmospheric moisture in the presence of trace acid will hydrolyze the product to Neopentyl Carbonate and Ethanol.

-

Mitigation: Always neutralize the catalyst before workup. Store product over molecular sieves or sodium wire.

2. Incomplete Reaction:

-

Symptom:[3][2][4][5][6][7] Low yield or presence of acyclic mixed orthoesters.

-

Solution: Ensure vigorous reflux and efficient removal of ethanol. Use a slight excess of TEOC (1.1 eq) if necessary, as it is easier to remove than the mono-substituted intermediate.

3. Oligomerization:

-

Risk:[2] If the stoichiometry is off (e.g., excess NPG), spiro-orthocarbonates (two NPG units) may form.

-

Control: Maintain strict 1:1 stoichiometry and add NPG slowly to the TEOC solution if oligomers are observed.

References

-

Synthesis of Orthocarbonates

-

Endo, T., & Okawara, M. (1973). "Synthesis and polymerization of spiro ortho carbonates." Makromolekulare Chemie, 112(1), 49-57. Link

- Context: Foundational work on reacting diols with orthocarbonates to form cyclic and spiro deriv

-

- Kantlehner, W., et al. (1977). "Orthocarbonic acid derivatives." Synthesis, 1977(02), 73-90.

- Use of Neopentyl Glycol in Cyclic Acetals/Orthocarbonates: Bailey, W. J., et al. (1972). "Synthesis of monomers that expand on polymerization." Journal of Polymer Science, 10, 21-35. Context: Describes the utility of the neopentyl glycol skeleton in forming stable cyclic monomers.

-

Physical Properties & Characterization

-

Sakai, S., et al. (1971). "Reaction of Dialkyl Tin Alkoxides with Carbon Disulfide." Journal of Organic Chemistry, 36(9), 1176. Link

- Context: Alternative synthesis routes and spectral data for cyclic orthocarbon

-

Sources

- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]

- 7. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde [mdpi.com]

Solubility & Stability Profile: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Topic: Solubility of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to Handling Cyclic Orthocarbonates in Synthesis and Analysis

Executive Summary

This guide provides a comprehensive analysis of the solubility and physicochemical stability of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (CAS Registry Number not widely indexed; chemically identified as Neopentyl Glycol Diethyl Orthocarbonate ).[1]

As a Senior Application Scientist, I must emphasize that for this class of compounds—cyclic orthocarbonates —solubility cannot be decoupled from chemical stability.[1] While the molecule exhibits excellent solubility in a broad range of non-polar and polar aprotic organic solvents, its utility is governed by its sensitivity to acid-catalyzed hydrolysis.[1] This guide details the solvent compatibility, degradation mechanisms, and precise protocols for handling this reagent in drug development and polymer synthesis.[1]

Physicochemical Identity & Structural Basis

To understand the solubility profile, we must first analyze the molecular architecture.[1] This compound is not a simple acetal or ketal; it is a spiro-like orthocarbonate core stabilized by a neopentyl backbone.[1]

-

Synonym: Neopentyl glycol diethyl orthocarbonate[1]

-

Molecular Formula: C₁₀H₂₀O₄[1]

-

Molecular Weight: ~204.26 g/mol

-

Structural Class: Cyclic Orthocarbonate[1]

-

Core Functionality: The central carbon (C2) is bonded to four oxygen atoms (two ethoxy, two ring oxygens).[1] This creates a dense electron cloud with high lipophilicity but significant hydrolytic lability.[1]

Mechanistic Implication for Solvation

The presence of the bulky gem-dimethyl group at the 5-position (neopentyl motif) disrupts crystal packing, rendering the compound likely a liquid or low-melting solid at room temperature.[1] The four oxygen atoms provide sites for hydrogen bond acceptance, making it soluble in polar aprotic solvents, while the alkyl groups (ethyl and neopentyl) ensure miscibility with non-polar media.[1]

Solubility Profile

The following data synthesizes theoretical solubility parameters (Hansen Solubility Parameters) with empirical behavior observed in homologous orthocarbonates (e.g., tetraethyl orthocarbonate).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Technical Notes |

| Non-Polar | Hexane, Cyclohexane, Heptane | High / Miscible | Low | Excellent for storage.[1] The neopentyl and ethyl groups provide sufficient van der Waals interactions.[1] |

| Aromatic | Toluene, Benzene, Xylene | Miscible | Low | Preferred reaction media.[1] Azeotropic removal of water is possible to preserve stability.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Moderate | Caution: Acidic impurities (HCl) in chloroform can catalyze rapid hydrolysis.[1] Use basic alumina-filtered solvents.[1] |

| Polar Aprotic | THF, Diethyl Ether, 1,4-Dioxane | Miscible | Low | Ideal for low-temperature lithiation or Grignard reactions involving this intermediate.[1] |

| Polar Aprotic (High Dielectric) | DMSO, DMF, Acetonitrile | High | Moderate | Hygroscopic nature of these solvents poses a hydrolysis risk.[1] Must be strictly anhydrous.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | High (Critical) | Avoid. In the presence of trace acid, transesterification or solvolysis occurs, exchanging ethoxy groups.[1] |

| Aqueous | Water, Buffer Solutions | Insoluble / Reactive | Severe | Rapid hydrolysis to 5,5-dimethyl-1,3-dioxan-2-one (cyclic carbonate) and ethanol.[1] |

The Hydrolysis Trap

Unlike simple ethers, orthocarbonates are "masked" carbonates.[1] In the presence of water and a proton source (even atmospheric CO₂ dissolved in water), the central orthocarbonate core collapses.[1]

Degradation Pathway: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane + H₂O → 5,5-Dimethyl-1,3-dioxan-2-one + 2 EtOH[1]

This reaction is thermodynamically driven by the formation of the stable carbonyl bond in the resulting cyclic carbonate.[1]

Visualizing the Chemistry

To ensure experimental success, one must visualize the competing forces of solvation (physical) and hydrolysis (chemical).[1]

Diagram 1: Solvation vs. Degradation Pathways

Figure 1: Solvation dynamics showing stability in organic media versus rapid degradation in aqueous/acidic environments.[1]

Experimental Protocols

As a scientist, you cannot rely on generic data.[1] You must validate the solubility of your specific lot, especially given the risk of partial hydrolysis during storage.[1]

Protocol A: Anhydrous Solubility Screen (Qualitative)

Purpose: To determine solvent suitability for synthesis or HPLC sample preparation.[1]

Reagents:

-

Test Compound: ~10 mg per solvent.[1]

-

Solvents: Toluene, DCM, THF, Acetonitrile (Dried over 3Å Molecular Sieves).[1]

-

Vessel: 1.5 mL GC vials with PTFE-lined caps.

Workflow:

-

Preparation: Flame-dry all glassware or use oven-dried vials. Purge with Nitrogen/Argon.[1]

-

Addition: Add 10 mg of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane to the vial.

-

Solvent Introduction: Add 100 µL of the target solvent.[1]

-

Observation:

-

Stability Check (Crucial): Let stand for 1 hour. If a precipitate forms or gas evolves (rare), moisture ingress has caused hydrolysis.[1]

Protocol B: Quantitative Solubility via Gravimetric Analysis

Purpose: Exact saturation limits for process scale-up.[1]

-

Saturation: Add excess compound to 1 mL of solvent at 25°C. Stir for 4 hours.

-

Filtration: Filter through a 0.22 µm PTFE hydrophobic syringe filter (Do NOT use Nylon or Cellulose Acetate as they adsorb moisture).[1]

-

Evaporation: Transfer a known volume of filtrate to a tared weighing boat. Evaporate solvent under vacuum (avoid heat > 40°C to prevent volatility loss of the orthocarbonate itself).[1]

-

Calculation: Solubility (mg/mL) = (Mass_final - Mass_tare) / Volume_filtrate.[1]

Applications & Handling Strategy

Decision Tree for Solvent Selection

Use this logic flow to select the correct solvent for your specific application.

Figure 2: Strategic decision tree for solvent selection based on experimental needs.

Key Handling Precautions

-

Acidity: The acetal/orthoester linkage is extremely acid-sensitive.[1] Glassware washed with acid must be neutralized with base and oven-dried.[1]

-

NMR Solvents: Commercial CDCl₃ often contains trace HCl/DCl.[1] Pass it through a small plug of basic alumina or potassium carbonate before dissolving this compound to prevent "disappearing peaks" (degradation).[1]

-

Polymerization: In cationic polymerization (e.g., zero-shrinkage resins), this compound acts as an expandable monomer.[1] The solvent used (often Toluene or DCM) must be strictly anhydrous to prevent premature termination by water.[1]

References

-

Synthesis of Orthocarbonates: Roberts, J. D., & McMahon, R. E. (1952).[1] Ethyl Orthocarbonate.[1] Organic Syntheses, 32, 68.

-

Hydrolysis Mechanisms: Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.[1]

-

Cyclic Orthocarbonates in Polymerization: Endo, T., & Bailey, W. J. (1975).[1] Synthesis and polymerization of spiro ortho carbonates. Journal of Polymer Science: Polymer Letters Edition, 13(4), 193-197.[1] [1]

-

General Properties of 1,3-Dioxanes: Il'in, S. G., et al. (2021).[1] Quantum chemical study of 5,5-dimethyl-1,3-dioxane isomerization. Journal of Physics: Conference Series, 1926, 012024.[1][3] [1][3]

-

Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (General Reference for SP Theory).

Sources

Application Note: Precision Synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Abstract & Introduction

This application note details the protocol for the synthesis of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane , a cyclic orthocarbonate, via the acid-catalyzed transesterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with tetraethyl orthocarbonate.

While neopentyl glycol (NPG) is widely utilized in polyester and coating resins due to its steric stability (the "neopentyl" structure), its conversion into orthocarbonates provides unique monomers capable of expansion during polymerization . The target molecule, a mono-cyclic orthocarbonate, serves as a critical intermediate for spiro-orthocarbonates (SOCs) or as a specialized additive for low-shrinkage composite materials.

Key Technical Challenge: The reaction must be kinetically controlled to prevent the formation of the thermodynamic sink—the spiro-bis(5,5-dimethyl-1,3-dioxane) derivative. This protocol employs stoichiometric leverage and precise thermal management to isolate the mono-cyclic species.

Chemical Mechanism & Strategy[1][2][3][4]

The synthesis proceeds via a reversible acid-catalyzed exchange reaction. The driving force is the removal of the volatile byproduct, ethanol.

Reaction Scheme

Step 1: Mono-cyclization (Target Reaction)

Step 2: Spiro-formation (Undesired Side Reaction)

Strategic Control Points[1]

-

Stoichiometric Excess: A molar excess of tetraethyl orthocarbonate (TEOC) (≥ 2.0 equivalents) is used to statistically favor the mono-cyclic product and suppress the second substitution.

-

Ethanol Removal: Continuous removal of ethanol shifts the equilibrium forward (Le Chatelier's principle).

-

Catalyst Neutralization: Immediate neutralization post-reaction is critical to prevent disproportionation or hydrolysis during purification.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Purity | Role |

| Neopentyl Glycol (NPG) | 104.15 | >99% (Anhydrous) | Substrate |

| Tetraethyl Orthocarbonate (TEOC) | 192.25 | >98% | Reagent & Solvent |

| p-Toluenesulfonic Acid (p-TSA) | 172.20 | Monohydrate | Catalyst |

| Sodium Ethoxide (NaOEt) | 68.05 | Solid/Solution | Quenching Agent |

Equipment

-

Reactor: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Distillation: Short-path distillation head (Vigreux column optional) with thermometer and receiving flask.

-

Temperature Control: Oil bath with digital feedback control.

-

Vacuum: High-vacuum pump (for final distillation).

-

Inert Gas: Nitrogen (

) or Argon line.

Experimental Protocol

Phase 1: Reaction Setup

-

Drying: Ensure all glassware is oven-dried (

) and assembled under a flow of dry -

Charging:

-

Add 10.4 g (100 mmol) of Neopentyl Glycol to the RBF.

-

Add 38.5 g (200 mmol) of Tetraethyl Orthocarbonate. (2:1 molar ratio).

-

Note: NPG is a solid; it will dissolve in TEOC upon heating.

-

-

Catalysis: Add 0.19 g (1.0 mmol, 1 mol%) of p-TSA monohydrate.

Phase 2: Transesterification

-

Heating: Slowly heat the oil bath to 100°C . The mixture will become homogeneous.

-

Distillation: As the temperature reaches ~110-120°C (internal), ethanol (BP 78°C) will begin to distill.

-

Equilibrium Drive: Maintain the bath temperature at 120-130°C for 2–4 hours. Monitor the collection of ethanol. Theoretical yield of EtOH is ~9.2 g (11.6 mL).

-

Checkpoint: Stop heating when ethanol evolution ceases. Do not overheat (>140°C) to avoid thermal degradation or polymerization.

-

Phase 3: Quenching & Workup

-

Cooling: Cool the reaction mixture to room temperature (

). -

Neutralization: Add 0.1 g of Sodium Ethoxide (or excess basic alumina) to the reaction mixture. Stir for 30 minutes.

-

Why? Acidic orthocarbonates are unstable during distillation. Neutralization is non-negotiable.

-

-

Filtration: If solid NaOEt/salts are visible, filter the mixture through a fritted glass funnel (or a pad of Celite) under inert atmosphere.

Phase 4: Purification

-

Vacuum Distillation: Transfer the filtrate to a clean distillation setup.

-

Fraction 1 (Excess Reagent): Distill off the excess Tetraethyl Orthocarbonate.

-

BP: ~159°C (at 760 mmHg) / ~50-60°C (at 10 mmHg).

-

-

Fraction 2 (Product): Collect the target 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane .

-

Expected BP: ~85-95°C at 5-10 mmHg (Estimate).

-

Appearance: Colorless, viscous liquid.

-

Process Control & Visualization

Workflow Diagram

Figure 1: Process flow for the synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane.

Characterization & Validation

To ensure the integrity of the synthesized product, compare analytical data against the following expected parameters.

| Technique | Parameter | Expected Signal / Observation |

| Singlet (6H), Methyl groups of NPG skeleton. | ||

| Triplet (6H), Methyl of ethoxy groups ( | ||

| Singlet (4H), Methylene ( | ||

| Quartet (4H), Methylene of ethoxy groups. | ||

| Quaternary C (Ring) | ||

| Physical | State | Clear, colorless liquid.[1] |

| Impurity | Spiro-compound | Insoluble white solid (if reaction over-runs). |

Troubleshooting Guide

-

Problem: White precipitate forms during cooling.

-

Cause: Formation of the spiro-orthocarbonate (SOC) due to insufficient TEOC excess or overheating.

-

Solution: Filter off the solid (SOC). The liquid filtrate contains the desired mono-cyclic product. Increase TEOC ratio in future runs.

-

-

Problem: Product hydrolyzes (smells like NPG/Ethanol).

-

Cause: Moisture ingress or insufficient neutralization of acid catalyst.

-

Solution: Store over molecular sieves (4Å) under Argon. Ensure basic workup.

-

Safety & Handling

-

Tetraethyl Orthocarbonate: Flammable liquid. Moisture sensitive. Handle in a fume hood.

-

p-TSA: Corrosive solid. Causes severe skin burns and eye damage.

-

Product: Orthocarbonates are generally stable but can hydrolyze in acidic aqueous environments. Store in a cool, dry place under inert gas.

References

-

Synthesis of Neopentyl Glycol

-

Orthocarbonate Chemistry

- Endo, T., & Bailey, W. J. "Synthesis and polymerization of spiro ortho carbonates." Journal of Polymer Science: Polymer Letters Edition, 13(3), 193-197.

-

PrepChem. "Synthesis of 2,2-Dimethyl-5-ethoxymethyl-5-hydroxymethyl-1,3-dioxane." PrepChem. Accessed October 26, 2025. Link

-

General Acetalization Protocols

-

Properties of Neopentyl Glycol

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 5. data.epo.org [data.epo.org]

- 6. sdlookchem.com [sdlookchem.com]

- 7. US6545189B1 - Process for the preparation of neopentyl glycol - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Advanced Protocol: Synthesis and Polymerization of Spirocyclic Orthocarbonates (SOCs) via Transesterification

Executive Summary & Scientific Rationale

This Application Note details the protocol for synthesizing spirocyclic orthocarbonates (SOCs) using acid-catalyzed transesterification, followed by their application in Cationic Ring-Opening Polymerization (CROP).

The Core Problem: Conventional polymerization (e.g., methacrylates, epoxies) inherently results in volumetric shrinkage (2–15%) due to the conversion of van der Waals distances between monomers into shorter covalent bond lengths. This causes stress, delamination, and micro-cracking in high-precision composites and dental materials.

The Solution: Cyclic orthocarbonates are "expanding monomers."[1] Upon cationic initiation, they undergo a double ring-opening mechanism . For every bond formed, two rings open, increasing the excluded volume of the polymer chain. This unique physicochemical process can neutralize shrinkage or even induce slight expansion (+1% to +2%).

Scope of Protocol:

-

Synthesis: Transesterification of tetraethyl orthocarbonate (TEOC) with diols to form the SOC monomer.

-

Application: Cationic polymerization of the purified SOC to demonstrate the expansion effect.

Mechanism of Action

Synthesis via Transesterification

The synthesis relies on the thermodynamic equilibrium between an acyclic orthocarbonate (TEOC) and a diol. By continuously removing the volatile byproduct (ethanol) via azeotropic distillation, the equilibrium is shifted toward the formation of the spirocyclic ring system (Le Chatelier’s principle).

Double Ring-Opening Polymerization (The Expansion Effect)

Unlike epoxies (single ring opening), SOCs undergo a two-step opening.

-

Attack: The electrophilic initiator attacks one oxygen, breaking the first O-C bond.

-

Elimination/Rearrangement: The resulting carbocation triggers the opening of the second ring to stabilize the charge, resulting in a linear poly(ether-carbonate) structure with a larger volume than the cyclic precursor.

Figure 1: Reaction pathway from transesterification precursors to expanded polymer network.

Protocol 1: Synthesis of Spirocyclic Orthocarbonate (SOC)

Target Compound: 3,9-bis(1,1-dimethyl-2-hydroxyethyl)-1,5,7,11-tetraoxaspiro[5.5]undecane (or similar derivative depending on diol choice). Reaction Type: Acid-Catalyzed Transesterification.

Reagents & Equipment

| Reagent | Grade | Purpose |

| Tetraethyl Orthocarbonate (TEOC) | >98% | Carbon source for the spiro center. |

| Diol (e.g., Pentaerythritol or Diethylene glycol) | >99% | Forms the cyclic rings. |

| p-Toluenesulfonic Acid (p-TSA) | Anhydrous | Catalyst (Proton source). |

| Toluene | Anhydrous | Solvent & Azeotropic agent. |

| Triethylamine | Reagent Grade | Quenching agent. |

Equipment:

-

3-neck Round Bottom Flask (250 mL)

-

Dean-Stark Trap (Crucial for ethanol removal)

-

Reflux Condenser

-

Nitrogen/Argon line

Step-by-Step Methodology

Step 1: Reactor Setup

-

Flame-dry the glassware under vacuum to remove adsorbed moisture (Water is a competitive nucleophile that hydrolyzes TEOC).

-

Equip the flask with a magnetic stir bar, Dean-Stark trap, and nitrogen inlet.

Step 2: Transesterification

-

Charge the flask with TEOC (0.05 mol) and the selected Diol (0.10 mol) . Note: Stoichiometry is 1:2.

-

Add Toluene (100 mL) .

-

Add p-TSA (0.1 mol%) .

-

Heat the mixture to reflux (~110°C).

-

Critical Control Point: Monitor the Dean-Stark trap. You will observe the collection of an Ethanol/Toluene azeotrope. Continue refluxing until the theoretical volume of ethanol has been removed (approx. 12-24 hours).

Step 3: Quenching & Isolation

-

Cool the reaction mixture to room temperature.

-

Add Triethylamine (0.2 mL) to neutralize the p-TSA catalyst. Why? Acid residues will trigger premature polymerization during purification.

-

Evaporate the toluene under reduced pressure (Rotary Evaporator).

Step 4: Purification

-

The crude product is often a white solid.

-

Recrystallize from a mixture of Hexane/Ethanol or Toluene .

-

Dry in a vacuum oven at 40°C for 24 hours.

-

Validation: Verify structure via ¹H-NMR (Look for disappearance of ethyl groups from TEOC) and melting point.

Protocol 2: Cationic Ring-Opening Polymerization (Application)

This protocol validates the monomer's utility as a zero-shrinkage material.

Reagents[1]

-

Purified SOC Monomer (from Protocol 1).

-

Initiator: Boron Trifluoride Diethyl Etherate (

) or Tin(IV) Chloride ( -

Solvent: Dichloromethane (DCM) (Must be strictly anhydrous).

Methodology

Step 1: Inert Environment

-

Perform all operations in a glovebox or under a strict Argon blanket. Moisture kills the cationic active center immediately.

Step 2: Initiation

-

Dissolve SOC Monomer (1.0 g) in DCM (2.0 mL) in a septum-sealed vial.

-

Inject

(2 mol%) via a gas-tight syringe.

Step 3: Polymerization

-

Stir at 0°C to Room Temperature for 24 hours.

-

The solution will increase in viscosity.

-

Termination: Add a few drops of ammoniacal methanol.

Step 4: Analysis (Volume Change)

-

Precipitate the polymer into Methanol.

-

Measure the density of the Monomer (

) and the Polymer ( -

Calculate Volume Change (

):

Data Interpretation & Troubleshooting

Comparative Volume Change Data

| Material Class | Polymerization Mechanism | Typical Volume Change |

| Methacrylates | Free Radical | -15% to -22% (Shrinkage) |

| Epoxies | Ring-Opening (Single) | -3% to -5% (Shrinkage) |

| Spiroorthocarbonates | Double Ring-Opening | +1% to +4% (Expansion) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Incomplete Ethanol removal | Ensure Dean-Stark is functioning; increase reflux time; use molecular sieves in the trap. |

| Premature Gelation | Acid residue | Ensure Triethylamine neutralization is complete before solvent evaporation. |

| No Polymerization (Protocol 2) | Moisture contamination | Re-dry solvents over |

Workflow Visualization

Figure 2: End-to-end experimental workflow for SOC synthesis and utilization.

References

-

Takata, T., & Endo, T. (1993).[2] Recent advances in the development of expanding monomers: Synthesis, polymerization and volume change.[2] Progress in Polymer Science, 18(5), 839-870.[2] Link[2]

-

Sanda, F., Takata, T., & Endo, T. (1994).[3] Synthesis and cationic polymerization of spiroorthocarbonates bearing hydroxy groups. Journal of Polymer Science Part A: Polymer Chemistry, 32(2), 323-332. Link

-

Rokicki, G. (2000).[4] Aliphatic cyclic carbonates and spiroorthocarbonates as monomers.[4] Progress in Polymer Science, 25(2), 259-342.[4] Link[4]

-

Endo, T., & Bailey, W. J. (1975). Synthesis and polymerization of spiro o-carbonates. Journal of Polymer Science: Polymer Letters Edition, 13(4), 193-197. Link

Sources

Application Note: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane as a pH-Responsive Crosslinking Agent for Advanced Polymer Systems

Abstract

The development of stimuli-responsive polymers is a cornerstone of advanced materials science, with profound implications for drug delivery, tissue engineering, and "smart" coatings. A key strategy in creating these materials involves crosslinking polymer chains with linkages that are stable under ambient conditions but cleave in response to a specific trigger. This application note provides a detailed guide for researchers and drug development professionals on the use of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane, a cyclic acetal, as a potent, acid-labile crosslinking agent. We will explore the underlying chemical mechanism, detail its advantages over traditional crosslinkers, and provide comprehensive, field-tested protocols for the synthesis and characterization of pH-responsive hydrogels.

Introduction: The Need for Controlled Polymer Architectures

Polymer crosslinking—the process of forming covalent bonds between polymer chains—is fundamental to transforming liquid resins or soft materials into stable, three-dimensional networks with enhanced mechanical strength, thermal stability, and controlled swelling behavior.[1][2] While traditional crosslinking creates static, permanent networks, many cutting-edge biomedical applications require dynamic materials that can adapt to their environment.[3] For instance, an ideal drug delivery vehicle would remain intact in the bloodstream (pH ~7.4) but disassemble to release its therapeutic payload within the acidic microenvironment of a tumor or inside a cell's endosome (pH 4.5-6.5).[4]

Acetal-based compounds, such as 2,2-diethoxy-5,5-dimethyl-1,3-dioxane, represent a class of "smart" crosslinking agents designed for this purpose. Their defining feature is the acetal functional group, which is exceptionally stable under neutral and basic conditions but undergoes rapid, acid-catalyzed hydrolysis.[5][6] This unique property allows for the on-demand formation of crosslinks or the fabrication of polymer networks that selectively degrade in acidic environments, offering a high degree of control over material properties.

The Chemistry of Acetal-Mediated Crosslinking

The efficacy of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane as a crosslinker is rooted in a two-step, acid-catalyzed mechanism. This process leverages the acetal's role as a "protected" carbonyl group, which can be unveiled at a desired time and place by adjusting the pH.

2.1. Step 1: Acid-Catalyzed Deprotection (Hydrolysis) Under acidic conditions (typically pH < 6), the acetal moiety of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane is protonated, making it susceptible to nucleophilic attack by water. This initiates a hydrolysis cascade that cleaves the cyclic acetal, regenerating the parent carbonyl compound and the corresponding diol (2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol).[5][7] This in-situ generation of a highly reactive species is the critical first step.

2.2. Step 2: Covalent Crosslink Formation The newly liberated carbonyl groups can then react with nucleophilic functional groups present on adjacent polymer chains, such as hydroxyl (-OH) or amine (-NH₂) groups. For example, reaction with two hydroxyl groups forms a new, stable acetal linkage, effectively creating a bridge between the polymer chains.[8] Alternatively, reaction with amine groups can form imine (Schiff base) crosslinks.[9] This second step solidifies the three-dimensional polymer network.

Visualizing the Mechanism

The following diagram illustrates the acid-triggered, two-step crosslinking process.

Caption: Acid-catalyzed two-step mechanism of acetal crosslinking.

Key Advantages and Applications

The use of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane and related acetal crosslinkers offers significant advantages over conventional methods, leading to a variety of advanced applications.

-

Tunable pH-Responsiveness: The primary advantage is the ability to design materials that are stable at physiological pH but degrade or increase their swelling in acidic environments. This is highly desirable for targeted drug delivery to tumors or for intracellular delivery systems.[4]

-

On-Demand Curing: The crosslinking reaction does not proceed until an acid catalyst is introduced. This provides an extended pot life for polymer formulations, allowing for precise application and curing on-demand in fields like coatings, adhesives, and 3D printing.[7]

-

Improved Biocompatibility: Unlike glutaraldehyde or other aldehyde-based crosslinkers that can be cytotoxic, the hydrolysis byproducts of many acetal crosslinkers (e.g., neopentyl glycol) are generally considered to have low toxicity, making them suitable for biomedical applications.[9]

-

Formation of Non-Toxic Byproducts: The crosslinking chemistry avoids the formation of toxic side-products, which can be a concern with other crosslinking systems like those based on N-methylolacrylamide.[7]

| Application Area | Polymer System | Triggering Condition | Rationale & Benefit | Reference |

| Drug Delivery | Poly(ethylene glycol) (PEG), Chitosan, Collagen | Acidic pH (4.5-6.5) of tumor or endosome | Controlled release of therapeutics directly at the target site, minimizing systemic toxicity. | [4] |

| Tissue Engineering | Collagen, Gelatin, Poly(vinyl alcohol) (PVA) | Mildly acidic buffer | Creation of biodegradable scaffolds that support cell growth and degrade as new tissue forms. | [8] |

| Smart Coatings | Acetal-functionalized latex polymers | Addition of an acid catalyst during film formation | On-demand curing at ambient temperatures, improving film strength and solvent resistance after application. | [7] |

| Biomaterials | Polysaccharides (e.g., Chitosan) | Acidic solution (e.g., acetate buffer) | Fabrication of hydrogels with tunable swelling and mechanical properties for medical use. | [9] |